2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Overview
Description
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a complex organic compound that features a unique adamantyl group attached to a phenoxy moiety, which is further connected to a dibenzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl phenol derivative. This is followed by the formation of the phenoxy linkage and subsequent attachment to the dibenzofuran moiety. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the phenoxy and dibenzofuran units.
Nucleophilic Substitution: The adamantyl group can be introduced via nucleophilic substitution reactions, where the adamantyl halide reacts with the phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The phenoxy and dibenzofuran moieties can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1-adamantyl)phenoxy]ethanol: Shares the adamantyl and phenoxy groups but lacks the dibenzofuran moiety.
Phenoxyacetamide Derivatives: These compounds have similar phenoxy linkages but different substituents on the acetamide group.
Uniqueness
2-[4-(ADAMANTAN-1-YL)PHENOXY]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is unique due to the combination of the adamantyl group with the dibenzofuran structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-dibenzofuran-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO3/c32-29(31-23-7-10-26-25-3-1-2-4-27(25)34-28(26)14-23)18-33-24-8-5-22(6-9-24)30-15-19-11-20(16-30)13-21(12-19)17-30/h1-10,14,19-21H,11-13,15-18H2,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHJRWZBLYHISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)NC5=CC6=C(C=C5)C7=CC=CC=C7O6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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